molecular formula C3H7B B1475282 1-Bromopropane-2,2-D2 CAS No. 40422-15-9

1-Bromopropane-2,2-D2

Cat. No.: B1475282
CAS No.: 40422-15-9
M. Wt: 125 g/mol
InChI Key: CYNYIHKIEHGYOZ-CBTSVUPCSA-N
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Description

1-Bromopropane-2,2-D2 is a useful research compound. Its molecular formula is C3H7Br and its molecular weight is 125 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-bromo-2,2-dideuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNYIHKIEHGYOZ-CBTSVUPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mode of action of this compound involves elimination reactions. In these reactions, a base removes a hydrogen ion from the carbon atom next to the one holding the bromine. The resulting rearrangement of the electrons expels the bromine as a bromide ion and produces propene.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it quickly evaporates into the air when released to the environment. In air, it is broken down quickly. Moreover, the U.S. Environmental Protection Agency determined that certain conditions of use of this compound present an unreasonable risk of injury to health.

Biochemical Analysis

Biochemical Properties

1-Bromopropane-2,2-D2 plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to undergo oxidation reactions catalyzed by cytochrome P450 enzymes, primarily CYP2E1. Additionally, it forms conjugates with glutathione, a critical antioxidant in cellular metabolism. These interactions highlight the compound’s involvement in detoxification processes and its potential impact on cellular redox balance.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. Exposure to this compound can lead to oxidative stress, genotoxicity, and depletion of glutathione levels. These effects can disrupt cell signaling pathways, alter gene expression, and impair cellular metabolism. In particular, this compound has been associated with neurotoxicity, affecting the nervous system by causing symptoms such as dizziness, headaches, and muscle weakness.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause DNA damage and oxidative stress. The compound also inhibits or activates specific enzymes, influencing various metabolic pathways. Changes in gene expression have been observed, particularly in genes related to oxidative stress response and detoxification.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to persistent oxidative stress and genotoxicity. Additionally, the compound’s metabolites can accumulate in tissues, potentially causing long-term adverse effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may cause mild neurotoxic effects, while higher doses can lead to severe neurotoxicity and hepatotoxicity. Dose-dependent effects have been observed in studies, with significant changes in motor nerve conduction velocity and muscle strength at higher concentrations. Toxicity thresholds and adverse effects at high doses highlight the importance of careful dosage management in experimental settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is well-absorbed following ingestion, inhalation, or dermal exposure. It is distributed to various tissues, including the liver, brain, and kidneys, where it can exert its toxic effects. The localization and accumulation of this compound in specific tissues are critical factors in understanding its overall impact on health.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound can be found in various cellular compartments, including the cytoplasm and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of this compound in these compartments can impact cellular processes such as energy production, detoxification, and oxidative stress response.

Biological Activity

1-Bromopropane-2,2-D2 (CAS No. 40422-15-9) is a deuterated analog of 1-bromopropane, commonly used in various chemical and biological research applications. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses. This article reviews the biological effects of this compound based on diverse sources, including toxicological studies and case reports.

  • Molecular Formula : C3H6BrD2
  • Molecular Weight : 146.00 g/mol
  • Structure : The presence of deuterium (D) in the compound alters its physical properties compared to non-deuterated analogs, potentially influencing its biological interactions.

Toxicological Profile

Toxicological studies have been conducted to evaluate the effects of 1-bromopropane and its deuterated form on various biological systems. Key findings from these studies include:

Inhalation Studies

A series of inhalation studies have demonstrated significant biological effects in laboratory animals exposed to varying concentrations of 1-bromopropane:

Study DurationSpeciesExposure Concentration (ppm)Observed Effects
2 WeeksMice0, 125, 250, 500, 1000, 2000Lethargy, abnormal breathing, liver weight increase
3 MonthsRats0, 62.5, 125, 250, 500, 1000Hepatocyte degeneration, decreased body weight
2 YearsMice0, 62.5, 125, 250Similar survival rates to controls; increased lung tumors

In a study involving F344/N rats and B6C3F1 mice exposed to various concentrations of bromopropane vapors over extended periods, significant incidences of tumors were noted. Male rats exhibited skin tumors and malignant mesotheliomas while female mice showed increased lung adenomas and carcinomas .

Case Studies

Case reports have highlighted neurological symptoms associated with exposure to bromopropane derivatives. For instance:

  • Two women developed neurological signs two weeks after exposure in a workplace setting involving bromopropane .
  • Symptoms included headaches, dizziness, and cognitive impairments.

The biological activity of bromopropanes is thought to involve several mechanisms:

  • Reactive Metabolites : The compound may generate reactive metabolites that interact with cellular macromolecules such as proteins and DNA.
  • Oxidative Stress : Exposure has been linked to oxidative stress responses in tissues, leading to cellular damage and inflammation.

Research Findings

Recent studies have focused on the implications of using deuterated compounds in biological research:

  • Deuterated compounds like this compound can serve as tracers in metabolic studies due to their distinct isotopic signatures.
  • They may also exhibit altered pharmacokinetics compared to their non-deuterated counterparts due to differences in absorption and metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.